

Spectroscopic and Synthetic Profile of 4-Bromo-2-ethynylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2-ethynylpyridine

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This technical whitepaper provides a comprehensive overview of the spectroscopic and synthetic data for the key chemical intermediate, **4-Bromo-2-ethynylpyridine**. Aimed at researchers, scientists, and professionals in the field of drug development and materials science, this document collates essential data including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Molecular Structure and Properties

4-Bromo-2-ethynylpyridine is a substituted pyridine derivative with the chemical formula C_7H_4BrN . The presence of the bromine atom and the ethynyl group makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions for the construction of more complex molecular architectures.

Caption: Chemical structure of **4-Bromo-2-ethynylpyridine**.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Bromo-2-ethynylpyridine**.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.43	d	5.2	H-6
7.63	s	-	H-3
7.33	dd	5.2, 1.8	H-5
3.29	s	-	C \equiv C-H

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
150.9	C-6
144.3	C-2
140.0	C-3
128.8	C-5
121.2	C-4
81.3	C \equiv CH
80.0	C \equiv CH

Solvent: CDCl₃, Frequency: 101 MHz

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
3287	\equiv C-H stretch
2108	C \equiv C stretch
1572, 1539, 1445	C=C/C=N stretch (aromatic)
1086	C-Br stretch

Sample Preparation: Neat

Table 4: Mass Spectrometry (MS) Data

m/z	Assignment
183/181	[M] ⁺
102	[M-Br] ⁺

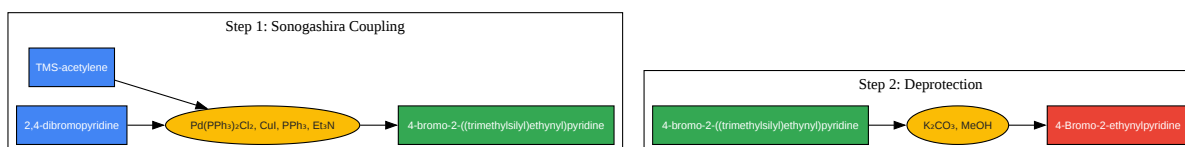
Ionization Method: Electron Impact (EI)

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of **4-Bromo-2-ethynylpyridine**.

Synthesis of 4-Bromo-2-ethynylpyridine

The synthesis of **4-bromo-2-ethynylpyridine** is typically achieved through a Sonogashira coupling reaction, followed by deprotection. A representative workflow is illustrated below.



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Caption: Synthetic workflow for **4-Bromo-2-ethynylpyridine**.

A solution of 2,4-dibromopyridine, (trimethylsilyl)acetylene, dichlorobis(triphenylphosphine)palladium(II), copper(I) iodide, and triphenylphosphine in triethylamine is stirred under an inert atmosphere at room temperature. The reaction progress

is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) and extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The resulting crude product, 4-bromo-2-((trimethylsilyl)ethynyl)pyridine, is then dissolved in methanol, and potassium carbonate is added. The mixture is stirred at room temperature until the deprotection is complete. The solvent is removed, and the residue is purified by column chromatography on silica gel to afford **4-bromo-2-ethynylpyridine**.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: IR spectra were obtained on an FT-IR spectrometer using a neat sample on a diamond ATR crystal.
- Mass Spectrometry (MS): Low-resolution mass spectra were obtained on a mass spectrometer using electron impact (EI) ionization.

This document serves as a valuable resource for chemists and researchers, providing key data and methodologies for the effective utilization of **4-Bromo-2-ethynylpyridine** in their synthetic endeavors.

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